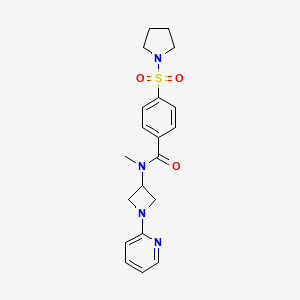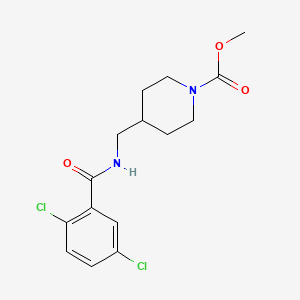
Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Methyl piperidine-4-carboxylate, a related compound, is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .Physical And Chemical Properties Analysis
Methyl piperidine-4-carboxylate, a related compound, is slightly soluble in water . It has a colorless to yellow appearance, a density of 1.06 g/mL, a boiling point of 85°C to 90°C, and a flash point of 89°C (192°F) . Its refractive index is 1.465 .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- The compound is used in the synthesis of natural products and pharmacologically interesting compounds. A study reported the preparation and structural determination of related piperidinedione derivatives, highlighting their use as synthetic intermediates in creating emetine-like antiepileptic and herbicide agents (Ibenmoussa et al., 1998).
Inhibition of Thrombin
- Certain stereoisomers of related piperidinecarboxylic acid compounds have been shown to be potent inhibitors of thrombin, an enzyme involved in blood clotting. This suggests potential therapeutic applications in conditions related to thrombosis and clotting disorders (Okamoto et al., 1981).
Anticancer Potential
- Certain piperidine derivatives, closely related to Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate, have been investigated for their potential as anticancer agents. The compounds showed significant activity in inhibiting cancer cell growth, suggesting their potential use in cancer therapy (Rehman et al., 2018).
Antimicrobial Activity
- Piperidine derivatives have also been studied for their antimicrobial properties. Research has demonstrated the synthesis of new piperidine-based compounds with promising activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis and related infections (Kumar et al., 2008).
Synthesis of Pharmaceutical Intermediates
- Methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, a compound structurally related to Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate, is a key intermediate in the synthesis of narcotic analgesics and fentanyl analogues. This underscores the compound's importance in pharmaceutical synthesis (Kiricojevic et al., 2002).
Structure-Activity Relationships
- In medicinal chemistry, the structure-activity relationships of related compounds, particularly those involving piperidine rings, are of significant interest. Studies in this area help in understanding how changes in chemical structure affect biological activity, which is crucial for drug design and development (Lan et al., 1999).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-[[(2,5-dichlorobenzoyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-22-15(21)19-6-4-10(5-7-19)9-18-14(20)12-8-11(16)2-3-13(12)17/h2-3,8,10H,4-7,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZTVLFTYRASHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

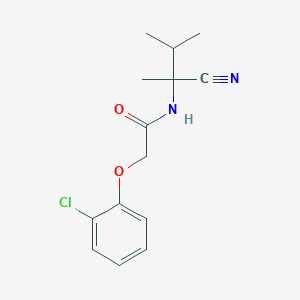
![5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2824890.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B2824892.png)

![4-[benzyl(methyl)sulfamoyl]-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2824896.png)
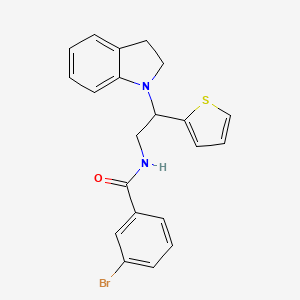

![N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2824903.png)
![4-(2-Bromophenyl)-3-(3-nitrophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2824905.png)


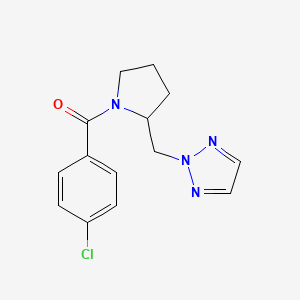
![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2824911.png)
